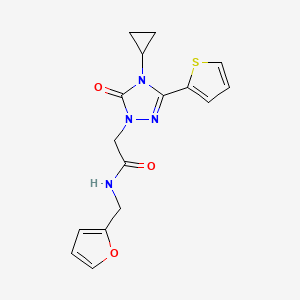
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopropyl group and a thiophene moiety, suggest significant pharmacological potential, particularly in antimicrobial and antifungal applications.
This compound has a molecular formula of C18H18N4O2S and a molecular weight of approximately 342.43 g/mol. The presence of the triazole ring is noteworthy as it is often associated with diverse biological activities, including antifungal and antibacterial properties.
Biological Activity Overview
Research indicates that compounds with triazole rings exhibit significant biological activity. The specific compound has been studied primarily for its antimicrobial properties:
- Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values indicate that it may be more potent than conventional antibiotics such as oxytetracycline.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 15.6 | 31.25 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 7.8 | 15.6 |
The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to disrupt cellular processes in bacteria. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, which may also extend to bacterial cell wall synthesis inhibition.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Study on Antifungal Properties : A comparative analysis demonstrated that triazole derivatives showed higher antifungal activity against various strains compared to traditional antifungal agents.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds, showing promising results in reducing bacterial load in infected tissues.
- Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds indicates that modifications to the cyclopropyl and thiophene groups can significantly enhance biological activity.
特性
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWHMZKRXSRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














